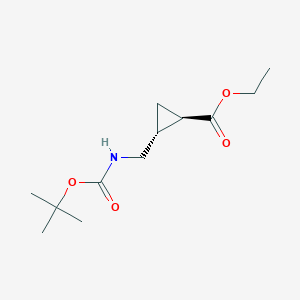
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate
Overview
Description
The compound is a derivative of cyclopropanecarboxylic acid, which is a type of carboxylic acid . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would likely include a cyclopropane ring (a three-membered carbon ring), a carboxylate ester group (CO2R), and a Boc-protected amine (Boc-NH2). The exact structure would depend on the positions of these groups on the cyclopropane ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, Boc-protected amines are generally stable under a wide range of conditions. They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, Boc-protected amines are generally solids at room temperature, and they are stable under a wide range of conditions .Scientific Research Applications
Asymmetric Synthesis in Drug Development
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is used in the asymmetric synthesis of pharmacologically significant compounds. For example, Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in hepatitis C virus (HCV) NS3/4A protease inhibitors, using Sphingomonas aquatilis as a biocatalyst (Zhu, Shi, Zhang, & Zheng, 2018).
Application in Polymer Chemistry
In the field of polymer chemistry, this compound derivatives have been employed in innovative processes. Pang et al. (2003) demonstrated the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradisch peroxidase as a catalyst in the presence of cyclodextrine (Pang, Ritter, & Tabatabai, 2003).
Biocatalysis and Chiral Synthesis
The compound's role in biocatalysis and chiral synthesis is significant. Hernandez et al. (2016) discussed using the engineered truncated globin of Bacillus subtilis for the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, highlighting the compound's importance in stereoselective biocatalytic synthesis (Hernandez et al., 2016).
Enzyme Catalysis Research
In enzyme catalysis research, the compound has been used to explore new catalytic processes. This includes the study of ethylene biosynthesis in plants, where derivatives of this compound have been investigated for their role in the biological processes, as outlined by Hoffman et al. (1982) (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Crystallography and Molecular Modeling
The crystal structures and molecular modeling of derivatives of this compound have been explored for understanding protein folding and interaction. For instance, Abele et al. (1999) studied β-Oligopeptides consisting of 1-(Aminomethyl)cyclopropanecarboxylic Acid, highlighting the compound's relevance in crystallography and molecular modeling (Abele, Seiler, & Seebach, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research involving this compound would depend on its specific applications. Boc-protected amines are widely used in organic synthesis, so potential areas of research could include the development of new synthetic methods or the synthesis of new biologically active compounds .
Properties
IUPAC Name |
ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


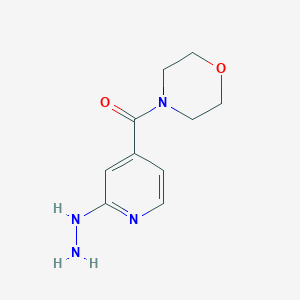
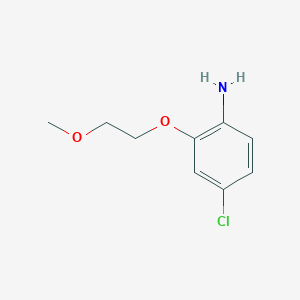
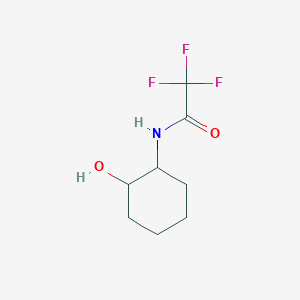
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)



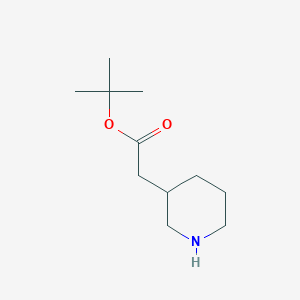
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)

